molecular formula C38H38N6O3S B605036 A-1331852 CAS No. 1430844-80-6

A-1331852

货号: B605036
CAS 编号: 1430844-80-6
分子量: 658.82
InChI 键: QCQQONWEDCOTBV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A-1331852 is a first-in-class, potent, and orally bioavailable inhibitor of BCL-XL, a member of the BCL-2 family of proteins. This compound selectively induces apoptosis in BCL-XL-dependent tumor cells, making it a critical tool in cancer research and drug discovery .

准备方法

A-1331852 是通过基于结构的药物设计,通过重新设计先前报道的 BCL-XL 抑制剂 A-1155463 开发的。 This compound 的合成路线和反应条件涉及多个步骤,包括关键中间体的形成和在特定条件下进行的最终偶联反应,以获得所需的产物 .

化学反应分析

A-1331852 经历了各种化学反应,包括:

    氧化反应: 该反应可以改变化合物的官能团,从而可能改变其生物活性。

    还原反应: 还原反应可用于修饰分子内的特定官能团。

    取代反应: 取代反应,特别是亲核取代反应,可用于将不同的取代基引入分子中。这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及叠氮化钠等亲核试剂。

科学研究应用

Key Features:

  • Selectivity : A-1331852 shows high selectivity for BCL-X_L over other BCL-2 family proteins.
  • Oral Bioavailability : The compound has been designed to possess favorable pharmacokinetic properties, allowing for oral administration and effective systemic exposure .

Colorectal Cancer

This compound has demonstrated significant efficacy against colorectal cancer cells, particularly those resistant to standard treatments like fluorouracil (5-FU). Studies indicate that this compound can suppress the proliferation of both 5-FU-resistant and parental HCT116 colorectal cancer cells by inducing apoptosis more effectively in resistant cells .

Soft Tissue Sarcoma

In soft tissue sarcoma models, this compound has shown synergistic effects when combined with traditional chemotherapy agents such as Gemcitabine. This combination enhances cell death rates and presents a potential strategy for improving treatment outcomes in sarcoma patients .

Malignant Pleural Mesothelioma

Research indicates that this compound effectively induces apoptosis in malignant pleural mesothelioma cells. The treatment led to a marked increase in apoptotic cell numbers without significant toxicity or weight loss in preclinical models, suggesting its therapeutic potential .

Investigative Toxicology

This compound has been utilized in toxicology studies to differentiate the effects of BCL-2 and BCL-X_L inhibition on hematopoietic toxicity. These studies have provided insights into the safety profile of selective BCL-X_L inhibitors compared to broader BCL-2 inhibitors like navitoclax .

Table: Summary of Efficacy Studies with this compound

Cancer TypeStudy FocusKey FindingsReference
Colorectal CancerEfficacy against 5-FU-resistant cellsInduces apoptosis more effectively in resistant cells
Soft Tissue SarcomaCombination with GemcitabineEnhanced cell death rates
Malignant Pleural MesotheliomaApoptosis inductionIncreased apoptotic cell numbers without toxicity
Investigative ToxicologyDifferentiation of toxicity mechanismsInsights into safety profiles

作用机制

A-1331852 通过选择性抑制 BCL-XL 发挥作用,BCL-XL 是一种阻止癌细胞凋亡的蛋白质。通过阻断 BCL-XL 与促凋亡蛋白之间的相互作用,this compound 诱导依赖于 BCL-XL 的肿瘤细胞凋亡。 该机制涉及 BCL-XL-BIM 复合物的破坏和下游凋亡途径的激活 .

生物活性

A-1331852 is a novel compound recognized for its potent and selective inhibition of BCL-X_L, a member of the BCL-2 family of proteins involved in regulating apoptosis. This compound has emerged as a significant tool in cancer research, particularly for its ability to induce cell death in BCL-X_L-dependent tumor cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and implications for cancer therapy.

This compound operates primarily by binding to BCL-X_L and inhibiting its anti-apoptotic function. This action promotes apoptosis in cancer cells that rely on BCL-X_L for survival. The compound was developed through structure-based drug design, optimizing the pharmacophore from an earlier inhibitor (A-1155463) to enhance its potency and selectivity. Key features include:

  • High Affinity : this compound has a binding affinity (K_i) of less than 0.01 nM for BCL-X_L.
  • Selectivity : While it primarily targets BCL-X_L, it also inhibits other BCL family proteins such as BCL-2 and MCL-1 with K_i values of 6 nM and 142 nM, respectively .
  • Induction of Apoptosis : In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, particularly Molt-4 acute lymphoblastic leukemia cells, with an effective concentration (EC50) of approximately 6 nM .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical studies using rodent models. Key findings include:

ParameterRatMouse
Oral BioavailabilityModest, but effective coverageComparable to rats
IV Half-lifeApproximately 4 hoursNot specified
Total Plasma ClearanceLowHigher than rats
Volume of DistributionLowNot specified

After oral administration at a dose of 5 mg/kg in rats, this compound achieved plasma concentrations that were approximately 300-fold higher than the cellular EC50 .

In Vitro Studies

This compound has demonstrated significant efficacy in various in vitro models:

  • Cell Growth Inhibition : It effectively inhibits the growth of Molt-4 cells with an EC50 value indicating high potency .
  • Combination Therapies : The compound enhances the antitumor effects when combined with other agents like Docetaxel and Venetoclax, showing promise in overcoming resistance mechanisms in cancer treatment .

In Vivo Studies

Preclinical models have validated the therapeutic potential of this compound:

  • Xenograft Models : In studies involving xenografts of human tumors, this compound exhibited tumor regression as a single agent. Notably, it showed enhanced efficacy when used alongside Venetoclax in small cell lung cancer models .

Case Studies

  • Molt-4 Xenograft Model : A study demonstrated that this compound significantly reduced tumor size compared to controls, indicating its potential as a standalone treatment option.
  • Combination Therapy with Venetoclax : In another case involving NCI-H1963.FP5 xenografts, the combination therapy replicated the efficacy seen with navitoclax, suggesting that this compound could be pivotal in developing combination regimens for resistant cancers .

属性

IUPAC Name

3-[1-(1-adamantylmethyl)-5-methylpyrazol-4-yl]-6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H38N6O3S/c1-22-29(19-39-44(22)21-38-16-23-13-24(17-38)15-25(14-23)18-38)27-9-10-33(41-34(27)36(46)47)43-12-11-26-5-4-6-28(30(26)20-43)35(45)42-37-40-31-7-2-3-8-32(31)48-37/h2-10,19,23-25H,11-18,20-21H2,1H3,(H,46,47)(H,40,42,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQQONWEDCOTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC23CC4CC(C2)CC(C4)C3)C5=C(N=C(C=C5)N6CCC7=C(C6)C(=CC=C7)C(=O)NC8=NC9=CC=CC=C9S8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H38N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。